2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole
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Overview
Description
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound has a unique structure that includes a naphthalene ring fused with a thiazole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydronaphthalene with sulfur and nitrogen-containing reagents under controlled temperatures and pressures . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole
- Naphtho[2,1-b]furan
- 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan
Uniqueness
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused naphthalene-thiazole ring system differentiates it from other similar compounds and contributes to its diverse range of applications .
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h6-7H,2-5H2,1H3 |
InChI Key |
YLCVONWOFJHKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(CCCC3)C=C2 |
Origin of Product |
United States |
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